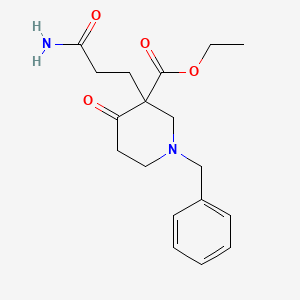![molecular formula C13H13Cl2NO B2407579 [3-(2-Chlorophenoxy)phenyl]methanamine;hydrochloride CAS No. 2377035-42-0](/img/structure/B2407579.png)
[3-(2-Chlorophenoxy)phenyl]methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[3-(2-Chlorophenoxy)phenyl]methanamine;hydrochloride” is a chemical compound with the CAS Number: 2377035-42-0 . It has a molecular weight of 270.16 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (3-(2-chlorophenoxy)phenyl)methanamine hydrochloride . The InChI code for this compound is 1S/C13H12ClNO.ClH/c14-12-6-1-2-7-13(12)16-11-5-3-4-10(8-11)9-15;/h1-8H,9,15H2;1H .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
- Facile Synthesis and Docking Studies: A simple method for synthesizing N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, using 3-(4-Chlorophenoxy)phenyl)methanamine as a starting material, was developed. The products obtained were characterized by spectral analyses, and docking studies were conducted to explore their potential applications (Bommeraa, Merugu, & Eppakayala, 2019).
Catalysis and Chemical Reactions
- Catalytic Applications of Derivatives: 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives were synthesized and used to create unsymmetrical NCN′ pincer palladacycles. These compounds demonstrated good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe, Tizzard, Coles, Cox, & Spencer, 2016).
Pharmaceutical Synthesis
- Synthesis in Antidepressant Production: An improved industrial synthesis of sertraline hydrochloride, a potent antidepressant, utilized a similar compound, showcasing its utility in pharmaceutical synthesis (Vukics, Fodor, Fischer, Fellegvári, & Lévai, 2002).
Safety and Hazards
Properties
IUPAC Name |
[3-(2-chlorophenoxy)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO.ClH/c14-12-6-1-2-7-13(12)16-11-5-3-4-10(8-11)9-15;/h1-8H,9,15H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBRRTUHSMUVPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=CC(=C2)CN)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
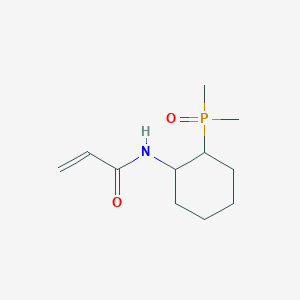
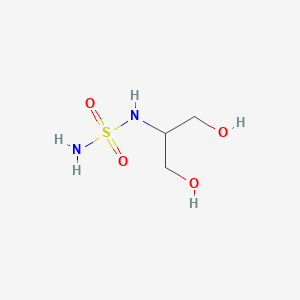
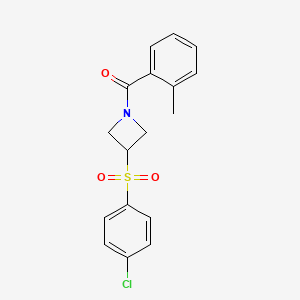

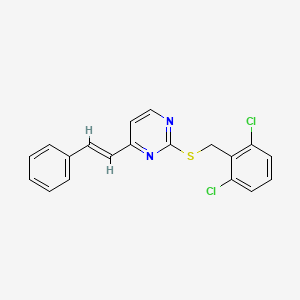
![(3-Fluoropyridin-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2407505.png)

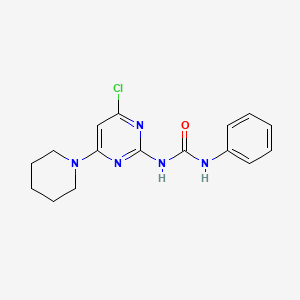
![2-(N-methylmethylsulfonamido)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2407510.png)
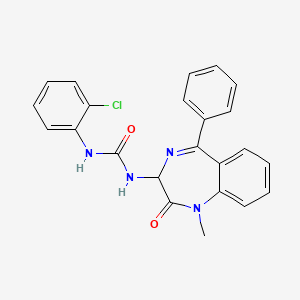

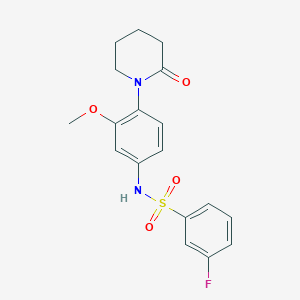
![2,6-dichloro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2407518.png)
